molecular formula C19H17NO4 B2630526 [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 721907-67-1

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2630526
CAS No.: 721907-67-1
M. Wt: 323.348
InChI Key: WJRYISZFGYVGEC-UHFFFAOYSA-N
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Description

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a series of reactions to introduce the oxoethyl and formylbenzoate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxyphenyl)ethanone hydrobromide]
  • [2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone hydrobromide]
  • [1-(2-hydroxyphenyl)-2-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone hydrobromide]

Uniqueness

Compared to similar compounds, [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-12-14-5-7-16(8-6-14)19(23)24-13-18(22)20-10-9-15-3-1-2-4-17(15)11-20/h1-8,12H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYISZFGYVGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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